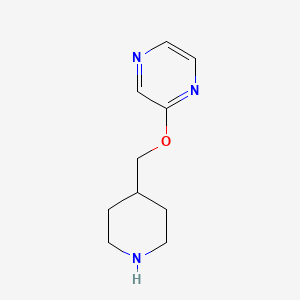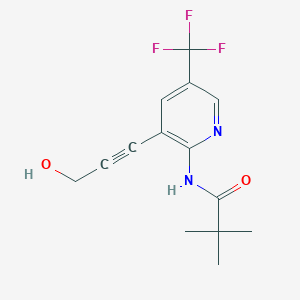
N-(3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide
Vue d'ensemble
Description
“N-(3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide” is a chemical compound with the empirical formula C14H15F3N2O2 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound isCC(C)(C)C(=O)Nc1ncc(cc1C#CCO)C(F)(F)F . This notation provides a way to represent the structure of the molecule in text format. Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 300.28 .Applications De Recherche Scientifique
Chemical Inhibition and Cytochrome P450 Isoforms
Research indicates the importance of understanding the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes to prevent potential drug-drug interactions (DDIs). The paper by Khojasteh et al. (2011) extensively reviews the potency and selectivity of chemical inhibitors for major human hepatic CYP isoforms, a crucial aspect in deciphering the involvement of specific CYP isoforms in drug metabolism. This study highlights the importance of chemical inhibitors in the phenotyping process and the need for selective inhibitors to ensure accurate predictions of DDIs in clinical settings (Khojasteh et al., 2011).
Analytical Techniques for Carcinogenic Metabolites
Teunissen et al. (2010) emphasize the significance of analyzing bioactivated and detoxification metabolites of carcinogenic substances, like PhIP, in understanding their biological effects and exposure levels. The paper reviews various analytical methods used in the study of PhIP and its metabolites in different matrices, highlighting the role of liquid chromatography coupled with mass spectrometry as a preferred method due to its sensitivity and selectivity (Teunissen et al., 2010).
Antitubercular Activity of Heterocyclic Compounds
Asif (2014) explores the modification of the isoniazid (INH) structure and evaluates various derivatives for their antitubercular activity. The study underscores the potential of these compounds in providing significant activity against INH-resistant non-tuberculous mycobacteria, marking an essential step in the design of new anti-TB compounds (Asif, 2014).
Broad-Spectrum Antiviral Agents
Naesens et al. (1997) review the pharmacology and clinical potential of acyclic nucleoside phosphonate (ANP) analogues as broad-spectrum antiviral agents. The paper covers the antiviral action of these compounds and their potential in treating viral infections, contributing significantly to the understanding of ANP analogues in the context of antiviral therapy (Naesens et al., 1997).
Small Molecules against Fusarium oxysporum
Kaddouri et al. (2022) review the chemical use of synthetic compounds to combat Bayoud disease, caused by Fusarium oxysporum, affecting date palms in North Africa and the Middle East. The paper discusses the efficiency of these compounds and the structure–activity relationship (SAR) interpretations, providing insights into antifungal pharmacophore sites and their specificity in biological activity against Fusarium oxysporum (Kaddouri et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
N-[3-(3-hydroxyprop-1-ynyl)-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-13(2,3)12(21)19-11-9(5-4-6-20)7-10(8-18-11)14(15,16)17/h7-8,20H,6H2,1-3H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIWOTOHYQKRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122233 | |
| Record name | Propanamide, N-[3-(3-hydroxy-1-propyn-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide | |
CAS RN |
1346447-01-5 | |
| Record name | Propanamide, N-[3-(3-hydroxy-1-propyn-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-[3-(3-hydroxy-1-propyn-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-2-azaspiro[4.5]decane](/img/structure/B1428103.png)
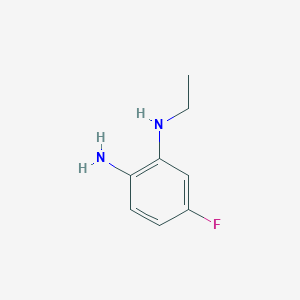
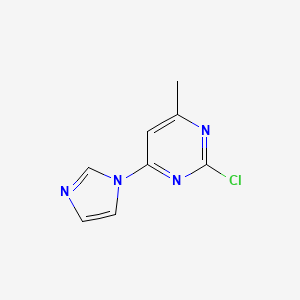

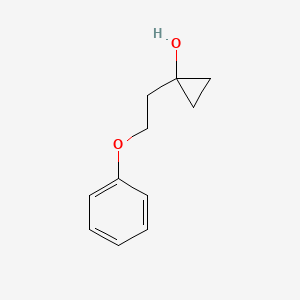
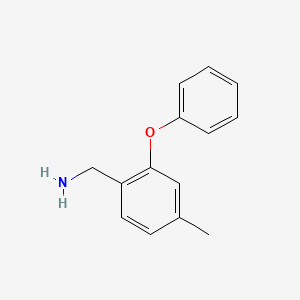
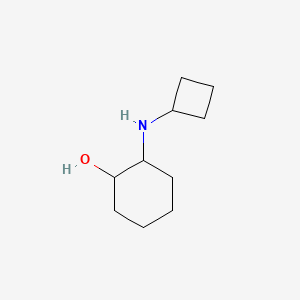
![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1428116.png)
![N-[(oxan-4-yl)methyl]cyclobutanamine](/img/structure/B1428117.png)

![[1-(2-Ethoxyethyl)cyclopentyl]methanamine](/img/structure/B1428120.png)
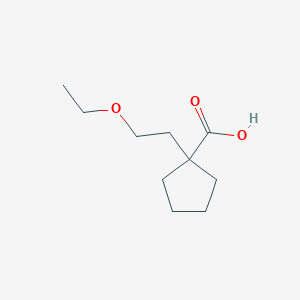
![[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine](/img/structure/B1428122.png)
